molecular formula C14H14O4S B1426881 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid CAS No. 1407126-29-7

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid

Cat. No.: B1426881
CAS No.: 1407126-29-7
M. Wt: 278.33 g/mol
InChI Key: CDRPHKJRXHUMQW-UHFFFAOYSA-N
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Description

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid is an organic compound with the molecular formula C14H14O4S and a molecular weight of 278.33 g/mol . This compound is characterized by the presence of a methoxy group, a thiophene ring, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(thiophen-3-yl)ethanol under acidic or basic conditions to form the desired ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-methoxy-2-(2-thiophen-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-17-11-2-3-12(14(15)16)13(8-11)18-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPHKJRXHUMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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